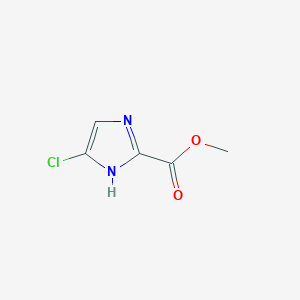
Methyl 5-chloro-1H-imidazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-chloro-1H-imidazole-2-carboxylate: is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methyl ester group at the second position and a chlorine atom at the fifth position of the imidazole ring. It is commonly used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions:
Method 1: One common method involves the reaction of 5-chloro-1H-imidazole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of methyl 5-chloro-1H-imidazole-2-carboxylate.
Method 2: Another approach involves the esterification of 5-chloro-1H-imidazole-2-carboxylic acid using methanol and a catalytic amount of sulfuric acid. This method also requires refluxing the reaction mixture to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions:
Substitution Reactions: Methyl 5-chloro-1H-imidazole-2-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced imidazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, primary amines, or thiols are commonly used. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Potassium permanganate or hydrogen peroxide in aqueous or organic solvents under controlled temperature conditions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products:
Substitution Reactions: Formation of substituted imidazole derivatives.
Oxidation Reactions: Formation of oxidized imidazole derivatives.
Reduction Reactions: Formation of reduced imidazole derivatives.
科学研究应用
Chemistry: Methyl 5-chloro-1H-imidazole-2-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is also employed in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of dyes and pigments.
作用机制
The mechanism of action of methyl 5-chloro-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Methyl 4-imidazolecarboxylate: Similar structure but with the ester group at the fourth position.
2-Methylimidazole: Lacks the chlorine atom and ester group, making it less reactive in certain chemical reactions.
5-Chloro-1-methylimidazole: Similar structure but without the ester group, affecting its solubility and reactivity.
Uniqueness: Methyl 5-chloro-1H-imidazole-2-carboxylate is unique due to the presence of both the chlorine atom and the ester group, which confer distinct chemical properties. The chlorine atom enhances its reactivity in substitution reactions, while the ester group increases its solubility in organic solvents. These features make it a versatile compound for various synthetic and research applications.
属性
CAS 编号 |
1211589-29-5 |
|---|---|
分子式 |
C5H5ClN2O2 |
分子量 |
160.56 g/mol |
IUPAC 名称 |
methyl 5-chloro-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,1H3,(H,7,8) |
InChI 键 |
ANZLBCHQPCPWQF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC=C(N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




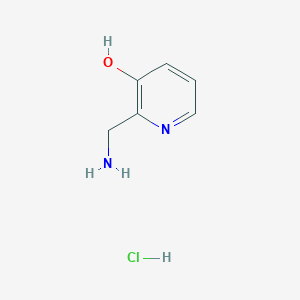
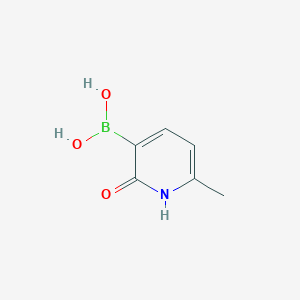
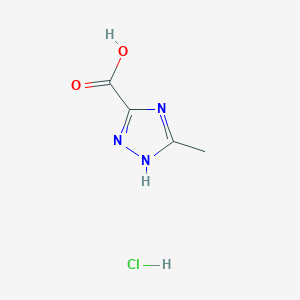
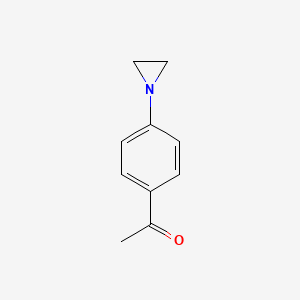

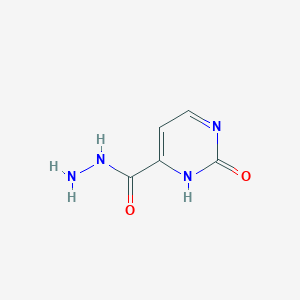

![2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11920045.png)
![8-Thia-1,2-diazaspiro[4.5]decane](/img/structure/B11920048.png)
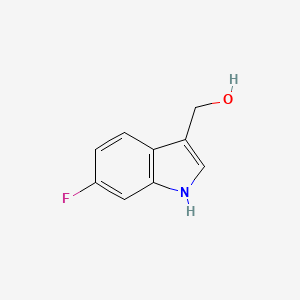
![2h-Isoxazolo[3,4,5-de]isoquinoline](/img/structure/B11920056.png)
![(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B11920068.png)
